molecular formula C22H25NO3S B10894346 Ethyl 2-[(1-adamantylcarbonyl)amino]-1-benzothiophene-3-carboxylate

Ethyl 2-[(1-adamantylcarbonyl)amino]-1-benzothiophene-3-carboxylate

Cat. No.: B10894346
M. Wt: 383.5 g/mol
InChI Key: VFKBTMRVCZDOAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(1-adamantylcarbonyl)amino]-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of an adamantyl group, a benzothiophene ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(1-adamantylcarbonyl)amino]-1-benzothiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the benzothiophene core. The adamantyl group is introduced through a carbonylation reaction, followed by the formation of the ethyl ester. Common reagents used in these reactions include adamantane, benzothiophene, and ethyl chloroformate. The reaction conditions often involve the use of catalysts and solvents such as methanesulfonic acid and methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1-adamantylcarbonyl)amino]-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced benzothiophene derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced benzothiophene derivatives, and various substituted benzothiophenes.

Scientific Research Applications

Ethyl 2-[(1-adamantylcarbonyl)amino]-1-benzothiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[(1-adamantylcarbonyl)amino]-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s stability and bioavailability, while the benzothiophene ring interacts with biological receptors. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(adamantan-1-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Ethyl 2-[(adamantane-1-carbonylamino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Uniqueness

Ethyl 2-[(1-adamantylcarbonyl)amino]-1-benzothiophene-3-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the adamantyl group enhances its stability and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H25NO3S

Molecular Weight

383.5 g/mol

IUPAC Name

ethyl 2-(adamantane-1-carbonylamino)-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H25NO3S/c1-2-26-20(24)18-16-5-3-4-6-17(16)27-19(18)23-21(25)22-10-13-7-14(11-22)9-15(8-13)12-22/h3-6,13-15H,2,7-12H2,1H3,(H,23,25)

InChI Key

VFKBTMRVCZDOAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.